methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate
Description
Methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolidine and pyridine ring system. The 3,4-c ring junction distinguishes it from other pyrrolopyridine isomers (e.g., pyrrolo[2,3-b] or pyrrolo[3,4-b] derivatives).
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)8-2-6-3-10-4-7(6)5-11-8/h2,5,10H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJQYVKZABYTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2CNCC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrrolo derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrrolo derivatives. Substitution reactions can lead to various functionalized derivatives, depending on the substituents introduced .
Scientific Research Applications
Methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties based on the evidence:
Key Comparisons
Ring Junction and Isomerism The 3,4-c fused ring system of the target compound contrasts with 2,3-c (e.g., compound 9a ) or 2,3-b (patented derivative ) isomers. The ethyl ester analog (9a) with 2,3-c fusion was synthesized in 60% yield, suggesting similar synthetic feasibility for methyl esters .
Substituent Effects Halogenation: The 6-chloro analog (97% purity) highlights the role of halogens in modulating solubility and binding affinity, though specific data are lacking . Ester Groups: Methyl vs. ethyl esters may affect metabolic stability.
Pharmacological Potential Piperazinylalkyl derivatives (e.g., VI-XIV ) and patented pyrrolo[2,3-b]pyridine carboxylates exhibit CNS activity, suggesting the target compound’s scaffold could be tailored for similar applications. The depressive CNS action of piperazinylalkyl-pyridinedicarboximides implies that substituent flexibility (e.g., piperazine rings) enhances neuroactivity, a feature absent in the simpler methyl ester derivative.
Research Findings and Data Gaps
- Synthetic Accessibility : Ethyl pyrrolopyridine carboxylates (e.g., 9a, 9b) are synthesized in moderate yields (60%), suggesting feasible routes for the methyl analog .
- Structural Complexity : The patented derivative with a 2,3-b fused ring and bulky substituents underscores the trade-off between complexity (enhanced specificity) and synthetic challenges.
- Bioactivity Inference: While direct data for the target compound are unavailable, piperazinylalkyl analogs demonstrate that minor structural modifications (e.g., adding basic nitrogen groups) can confer significant CNS effects .
Biological Activity
Methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole and a pyridine ring, which contributes to its diverse biological activities. Research has increasingly focused on its potential applications in medicinal chemistry, particularly due to its pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C₉H₉N₂O₂
- Molecular Weight : 165.18 g/mol
- CAS Number : 219834-79-4
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antimicrobial properties. For instance, compounds containing this scaffold have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Properties
Research indicates that this compound derivatives possess anticancer activity. A study evaluating the cytotoxic effects on human tumor cell lines reported that these compounds exhibited antiproliferative activity with GI50 values in the nanomolar to micromolar range. The structural modifications in these compounds significantly influence their potency against cancer cells.
| Compound | GI50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 0.5 | HeLa |
| Compound B | 1.2 | MCF-7 |
| Compound C | 0.8 | A549 |
Neuroprotective Effects
Pyrrolo[3,4-c]pyridine derivatives have also been investigated for their neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in disease pathways.
- Receptor Modulation : These compounds can influence receptor activities related to neurotransmission and inflammation.
- Cell Cycle Regulation : Some derivatives induce apoptosis in cancer cells by affecting cell cycle regulation mechanisms.
Study on Antimycobacterial Activity
A notable study evaluated the antimycobacterial activity of several pyrrolo[3,4-c]pyridine derivatives against Mycobacterium tuberculosis. The results indicated that certain esters exhibited potent activity with MIC values below 0.15 µM. This highlights the potential for developing new treatments for tuberculosis using these compounds.
Analgesic and Sedative Properties
Another investigation focused on the analgesic and sedative effects of pyrrolo[3,4-c]pyridine derivatives in animal models. The findings revealed significant pain relief and sedation at specific dosages, suggesting potential applications in pain management therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
